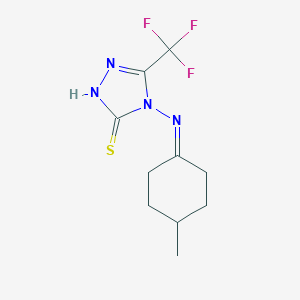
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, also known as MTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTT is a heterocyclic compound that contains a triazole ring and a thiol group, making it a promising candidate for various applications in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol exerts its biological activities by inhibiting the activity of certain enzymes and proteins. 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has also been shown to have antiviral and antimicrobial activities. In addition, 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been shown to act as a probe for the detection of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its stability and ease of synthesis. However, 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has the potential for various future directions in scientific research. One possible direction is the development of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol-based anticancer drugs. Another direction is the use of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as a probe for the detection of reactive oxygen species in living cells. Additionally, the use of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as a catalyst for various chemical reactions is another promising direction for future research.
Conclusion
In conclusion, 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a promising compound that has gained significant attention in scientific research. Its unique properties have made it a promising candidate for various applications in the field of chemistry and biology. Further research is needed to fully understand the mechanism of action of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol and to explore its potential for future applications.
Métodos De Síntesis
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of 4-methylcyclohexanone with thiosemicarbazide, followed by cyclization using trifluoroacetic acid. Another method involves the reaction of 4-methylcyclohexanone with thiosemicarbazide, followed by oxidation using hydrogen peroxide and catalytic amounts of acetic acid.
Aplicaciones Científicas De Investigación
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been extensively used in scientific research for its unique properties. It has been shown to have anticancer, antiviral, and antimicrobial activities. 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has also been used as a probe for the detection of reactive oxygen species and as a catalyst for various chemical reactions.
Propiedades
Nombre del producto |
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
|---|---|
Fórmula molecular |
C10H13F3N4S |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
4-[(4-methylcyclohexylidene)amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H13F3N4S/c1-6-2-4-7(5-3-6)16-17-8(10(11,12)13)14-15-9(17)18/h6H,2-5H2,1H3,(H,15,18) |
Clave InChI |
TZZDDOXGLGOWKX-UHFFFAOYSA-N |
SMILES |
CC1CCC(=NN2C(=NNC2=S)C(F)(F)F)CC1 |
SMILES canónico |
CC1CCC(=NN2C(=NNC2=S)C(F)(F)F)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



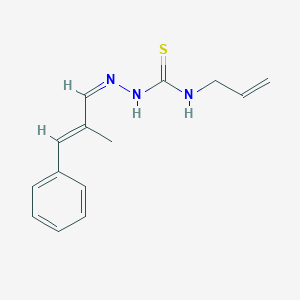
![1-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254946.png)
![1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254948.png)
![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)
![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)

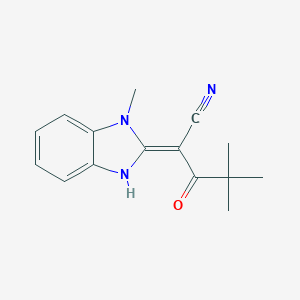
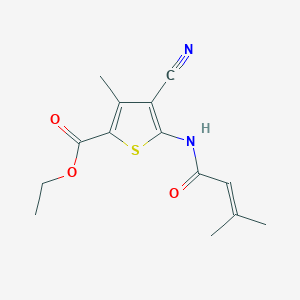
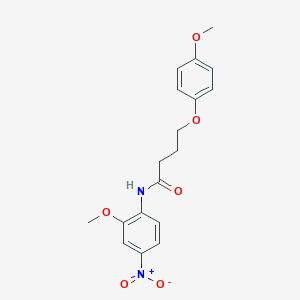
![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)